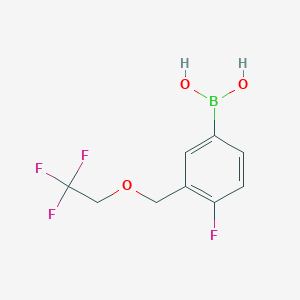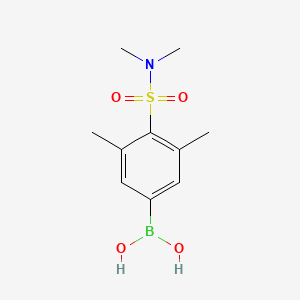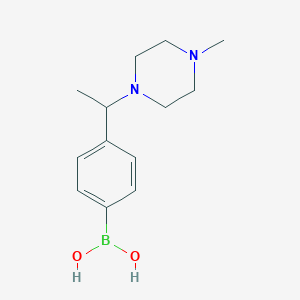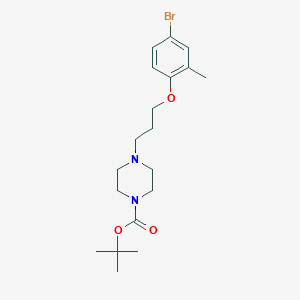![molecular formula C9H8ClF3O B1408953 2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol CAS No. 1894930-43-8](/img/structure/B1408953.png)
2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol
Übersicht
Beschreibung
“2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol” is a chemical reagent used in the synthesis of aryloxy oxo pyrimidinone that displays ALK-selective inhibition . It is also used in the preparation of novel antidepressants . It appears as a yellow liquid .
Synthesis Analysis
This compound has been used in the synthesis of aryloxy oxo pyrimidinone . It is also used in the preparation of novel antidepressants . More detailed synthesis methods and applications can be found in the literature .Molecular Structure Analysis
The molecular formula of “this compound” is C7H4ClF3O . The average mass is 196.554 Da and the monoisotopic mass is 195.990280 Da .Chemical Reactions Analysis
This compound is used as a reagent in various chemical reactions. For example, it is used in the synthesis of aryloxy oxo pyrimidinone . It is also used in the preparation of novel antidepressants . More detailed information about its chemical reactions can be found in the literature .Physical And Chemical Properties Analysis
The compound appears as a yellow liquid . More detailed physical and chemical properties are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Overview
2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol is a chemical compound with potential applications across various scientific research fields. However, the specific literature directly addressing this compound is limited. Therefore, I will discuss relevant scientific applications of structurally or functionally related compounds to provide insight into the potential applications of this compound.
Environmental Remediation
Trifluoromethyl groups, such as those found in this compound, are characteristic of several environmental pollutants but also offer unique properties for environmental remediation. For instance, the degradation and bioremediation of DDT, a chlorinated pesticide with trifluoromethyl analogs, have been extensively studied, providing insights into how compounds with trifluoromethyl groups might be broken down or immobilized in the environment (Foght, April, Biggar, & Aislabie, 2001).
Pharmaceutical Design
Compounds with trifluoromethyl groups, including this compound, are of great interest in pharmaceutical design due to their ability to enhance the lipophilicity and metabolic stability of therapeutic agents. The strategic placement of trifluoromethyl groups has been shown to improve the pharmacokinetic and pharmacodynamic profiles of antitubercular agents, suggesting similar potential applications for this compound in drug design (Thomas, 1969).
Material Science
In material science, the incorporation of fluorinated groups, including trifluoromethyl, into polymers and coatings can significantly alter the material's properties, such as hydrophobicity, chemical resistance, and thermal stability. Studies on related compounds have highlighted the role of fluorinated groups in developing advanced materials for various applications, including organic light-emitting diodes (OLEDs) and sensors (Squeo & Pasini, 2020).
Environmental Science
The environmental occurrence and remediation of organohalides, compounds structurally related to this compound, have been the subject of considerable research. These studies provide a framework for understanding the environmental impact of such compounds and strategies for their remediation, which could be applicable to this compound (He et al., 2021).
Safety and Hazards
The safety data sheet for a similar compound, “2-Chloro-5-(trifluoromethyl)phenyl isocyanate”, suggests that it is combustible, harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
The compound’s primary targets would likely depend on its specific structure and functional groups. For instance, compounds with a trifluoromethyl group often exhibit strong electronegativity and lipophilicity, which can influence their interaction with biological targets .
Mode of Action
The mode of action would depend on the specific biological target. The compound might bind to a receptor or enzyme, altering its function and leading to downstream effects. The trifluoromethyl group could enhance binding affinity or selectivity .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by its chemical structure. For example, the trifluoromethyl group could enhance metabolic stability, potentially improving the compound’s bioavailability .
Biochemische Analyse
Biochemical Properties
2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the interaction . Additionally, this compound can bind to certain receptor proteins, modulating their signaling pathways and downstream effects.
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which plays a critical role in cell proliferation, differentiation, and survival . Furthermore, this compound can alter gene expression profiles by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular processes . The compound also impacts cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function. For instance, the binding of this compound to cytochrome P450 enzymes can result in either inhibition or activation of these enzymes, depending on the specific isoform and the context of the interaction . Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression and downstream cellular effects. The molecular interactions of this compound are complex and context-dependent, contributing to its diverse biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound has been shown to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and loss of activity. In in vitro and in vivo studies, long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . The threshold for these toxic effects varies depending on the species and the specific experimental conditions. It is important to carefully monitor the dosage and exposure duration to minimize the risk of adverse effects in animal studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The metabolic pathways of this compound are complex and can vary depending on the specific experimental conditions and the species being studied.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by several factors, including its physicochemical properties and interactions with transporters and binding proteins. This compound can be transported across cell membranes by passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to specific proteins, influencing its localization and accumulation within different cellular compartments. The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria, depending on the presence of targeting signals and post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical and cellular effects. For instance, localization to the nucleus can enhance its interaction with transcription factors and other regulatory proteins, leading to changes in gene expression and downstream cellular effects.
Eigenschaften
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O/c10-8-4-6(1-2-14)3-7(5-8)9(11,12)13/h3-5,14H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORIBGURSDFGJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408881.png)




![2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B1408887.png)


![ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408893.png)